molecular formula C23H32N6O3 B4509937 4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine

4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine

Cat. No. B4509937
M. Wt: 440.5 g/mol
InChI Key: RCTPQWGRMBQEBJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including those with piperazinyl and methyl substitutions, often involves nucleophilic substitution reactions, cyclization, and functional group modifications. For instance, Mallesha et al. (2012) described a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives synthesized through nucleophilic substitution reactions, showcasing a methodology that could potentially apply to the synthesis of the compound (Mallesha et al., 2012).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including piperazinyl substitutions, can be analyzed through crystallographic and spectroscopic methods. Karczmarzyk and Malinka (2004) investigated the crystal and molecular structures of related compounds, providing insights into the conformation and spatial arrangement of the pyrimidine and piperazine rings (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

Pyrimidine derivatives engage in various chemical reactions, including nucleophilic substitutions and cyclizations, contributing to their diverse chemical properties. These reactions facilitate the introduction of various functional groups, altering the compound's pharmacological profile. The study by Jang et al. (2010) on the synthesis of 4-N-piperazinyl-thieno[2,3-d]pyrimidines exemplifies the chemical versatility of pyrimidine derivatives (Jang et al., 2010).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, including solubility, melting point, and crystalline structure, are crucial for their formulation and application. These properties are influenced by the compound's molecular structure and substituents. Studies like that of Özbey et al. (1998) provide insights into the crystalline structures of related compounds, which are essential for understanding the physical characteristics of these molecules (Özbey et al., 1998).

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives, including reactivity, stability, and interaction with biological targets, are determined by their molecular structure and functional groups. These properties are fundamental to their pharmacological effects and potential therapeutic applications. The synthesis and study of pyrimidine derivatives by Dolzhenko et al. (2006) highlight the chemical diversity and potential of these compounds in medicinal chemistry (Dolzhenko et al., 2006).

properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O3/c1-17-24-21(27-9-7-26(2)8-10-27)16-22(25-17)28-11-13-29(14-12-28)23(30)18-5-6-19(31-3)20(15-18)32-4/h5-6,15-16H,7-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTPQWGRMBQEBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine
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4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine
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4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine
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4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine
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4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine
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4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine

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